phosphanium bromide CAS No. 36240-90-1](/img/structure/B14681996.png)
[Bis(4-methylphenyl)methyl](triphenyl)phosphanium bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(4-methylphenyl)methylphosphanium bromide is an organic compound with the chemical formula C19H18BrP. It is a solid, white crystalline substance that is soluble in water and various organic solvents. This compound is known for its applications in organic synthesis, particularly in the Wittig reaction, which is used to form carbon-carbon double bonds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Bis(4-methylphenyl)methylphosphanium bromide typically involves the reaction of triphenylphosphine with a methylating agent such as methyl bromide. The reaction is carried out under an inert atmosphere to prevent oxidation and is usually performed at room temperature. The product is then purified by recrystallization from an appropriate solvent .
Industrial Production Methods
In industrial settings, the production of Bis(4-methylphenyl)methylphosphanium bromide follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The compound is often produced in batch reactors, and the purification process involves multiple recrystallization steps to ensure high purity .
Analyse Des Réactions Chimiques
Types of Reactions
Bis(4-methylphenyl)methylphosphanium bromide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The bromide ion can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions or alkoxide ions are commonly used.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various substituted phosphonium salts.
Applications De Recherche Scientifique
Bis(4-methylphenyl)methylphosphanium bromide has a wide range of applications in scientific research:
Chemistry: It is widely used in the Wittig reaction to form alkenes.
Biology: The compound is used to deliver molecules to specific cell components due to its lipophilic nature.
Industry: It is used in the synthesis of liquid crystal materials and other advanced materials.
Mécanisme D'action
The mechanism of action of Bis(4-methylphenyl)methylphosphanium bromide involves its role as a phosphonium salt. In the Wittig reaction, it forms a ylide intermediate, which then reacts with carbonyl compounds to form alkenes. The molecular targets and pathways involved include the formation of carbon-carbon double bonds through the reaction of the ylide with aldehydes or ketones .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyltriphenylphosphonium bromide: Similar in structure but with a methyl group instead of the bis(4-methylphenyl)methyl group.
Ethyltriphenylphosphonium bromide: Contains an ethyl group instead of the bis(4-methylphenyl)methyl group.
Phenyltriphenylphosphonium bromide: Contains a phenyl group instead of the bis(4-methylphenyl)methyl group.
Uniqueness
The uniqueness of Bis(4-methylphenyl)methylphosphanium bromide lies in its specific structure, which imparts distinct reactivity and solubility properties. Its ability to form stable ylides makes it particularly valuable in the Wittig reaction, providing high yields of alkenes with specific stereochemistry .
Propriétés
Numéro CAS |
36240-90-1 |
|---|---|
Formule moléculaire |
C33H30BrP |
Poids moléculaire |
537.5 g/mol |
Nom IUPAC |
bis(4-methylphenyl)methyl-triphenylphosphanium;bromide |
InChI |
InChI=1S/C33H30P.BrH/c1-26-18-22-28(23-19-26)33(29-24-20-27(2)21-25-29)34(30-12-6-3-7-13-30,31-14-8-4-9-15-31)32-16-10-5-11-17-32;/h3-25,33H,1-2H3;1H/q+1;/p-1 |
Clé InChI |
FAWSVAUHDKTQFI-UHFFFAOYSA-M |
SMILES canonique |
CC1=CC=C(C=C1)C(C2=CC=C(C=C2)C)[P+](C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



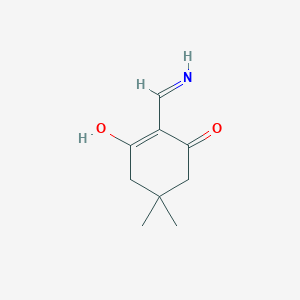
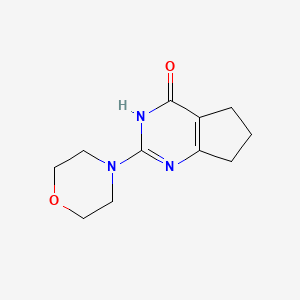
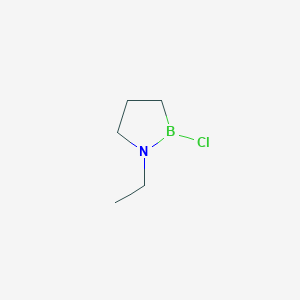
![Benzene, [2,2-bis(ethylthio)propyl]-](/img/structure/B14681942.png)
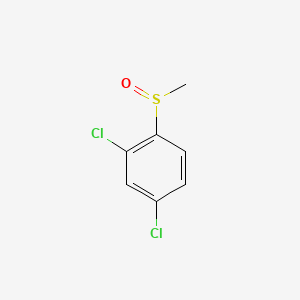
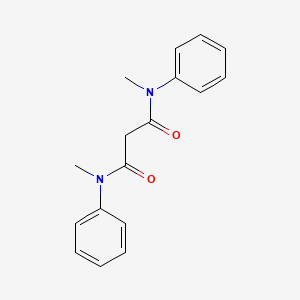
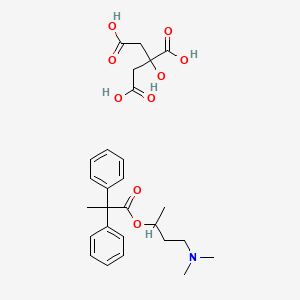
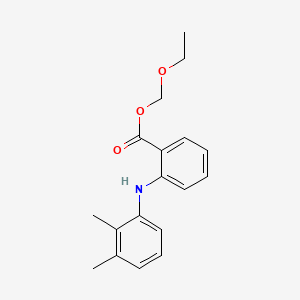
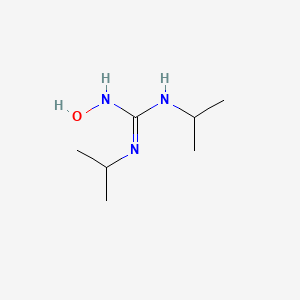
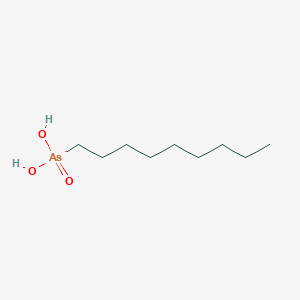
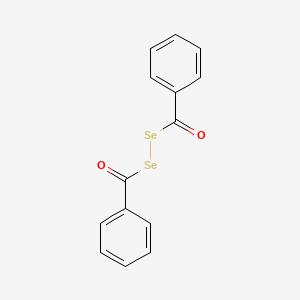
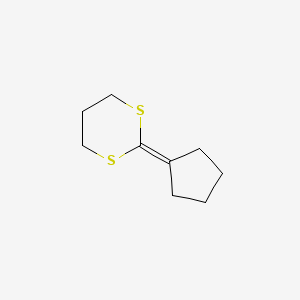
![Tricyclo[4.2.2.02,5]deca-7,9-diene](/img/structure/B14682012.png)
